Demeton

Analytical Chemistry Environmental Fate Residue Analysis

Demeton (CAS 8065-48-3) is a technical-grade mixture of two organophosphate isomers: Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate, CAS 298-03-3) and Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate, CAS 126-75-0). This amber, oily liquid is a potent acetylcholinesterase (AChE) inhibitor, historically employed as a systemic insecticide and acaricide.

Molecular Formula (C2H5O)2PS.OCH2CH2SC2H5and (C2H5O)2PO.SCH2CH2SC2H5
C16H38O6P2S4
Molecular Weight 516.7 g/mol
CAS No. 8065-48-3
Cat. No. B052138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeton
CAS8065-48-3
SynonymsPhosphorothioic acid O,O-diethyl S-[2-(ethylthio)ethyl] ester, mixt. contg.;  Bayer 8169;  Demeton;  E 1059;  Ethyl systox;  Mercaptofos;  Mercaptophos;  Phosphorothioic acid O,O-diethyl O-[2-(ethylthio)ethyl] ester mixture with O,O-diethyl S-[2-(ethylthio)
Molecular Formula(C2H5O)2PS.OCH2CH2SC2H5and (C2H5O)2PO.SCH2CH2SC2H5
C16H38O6P2S4
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)SCCSCC.CCOP(=S)(OCC)OCCSCC
InChIInChI=1S/2C8H19O3PS2/c1-4-10-12(9,11-5-2)14-8-7-13-6-3;1-4-9-12(13,10-5-2)11-7-8-14-6-3/h2*4-8H2,1-3H3
InChIKeyFAXIJTUDSBIMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % (NIOSH, 2016)
Sol in propylene glycol, ethanol, toluene and similar hydrocarbons
In water, 6.66X10+2 mg/L at 25 °C
Solubility in water: poor
0.01%

Demeton (CAS 8065-48-3) Procurement Guide: Technical Specifications and Differentiating Properties


Demeton (CAS 8065-48-3) is a technical-grade mixture of two organophosphate isomers: Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate, CAS 298-03-3) and Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate, CAS 126-75-0) [1]. This amber, oily liquid is a potent acetylcholinesterase (AChE) inhibitor, historically employed as a systemic insecticide and acaricide [2]. Its high acute mammalian toxicity and environmental persistence have led to its deregistration in many jurisdictions, but it remains a critical analytical reference standard for residue monitoring, forensic toxicology, and mechanistic research on organophosphate neurotoxicity .

1
Dual-isomer reference standard with certified isomer composition for multi-isomer organophosphate residue analysis
2
Supports organophosphate neurotoxicity mechanism studies and forensic toxicology applications
3
Analytical workflow requires isomer-resolved quantification methods; not a single-entity organophosphate standard

Demeton (CAS 8065-48-3): Why Generic Organophosphate Substitution Compromises Analytical and Toxicological Relevance


Demeton cannot be generically substituted by other organophosphates due to its unique, fixed-ratio isomer composition and distinctive toxicological activation pathway. Unlike single-entity insecticides such as parathion or malathion, Demeton's biological activity and environmental fate are dictated by the differential properties of its two constituent isomers, which exhibit vastly different hydrolysis rates and metabolic conversions . Furthermore, its genotoxicity profile distinguishes it from many in-class alternatives, as it is one of the few organophosphates that tested positive in a broad panel of short-term genotoxicity assays [1]. Substituting Demeton with a more modern organophosphate (e.g., chlorpyrifos) or a single-isomer analog (e.g., Demeton-S-methyl) would invalidate comparative residue analysis and obscure the specific toxicological mechanisms linked to its dual-isomer nature.

Dual-isomer composition
Generic organophosphates may not reproduce the fixed-ratio isomer profile critical for residue analysis and toxicokinetic modeling
Hydrolysis behavior mismatch
Single-isomer standards (e.g., Demeton-S-methyl) do not reflect the 88-fold differential alkaline stability of the O and S isomers
Genotoxicity benchmark
Category 1 genotoxicant profile may not transfer to Category 2 analogs like disulfoton or methyl parathion, limiting comparative mechanistic study interpretation

Demeton (CAS 8065-48-3) Quantitative Differentiation: Comparative Evidence vs. In-Class Analogs


Demeton (CAS 8065-48-3) Isomer Composition and Differential Hydrolysis Rates

Demeton is a fixed-ratio mixture of its O (thiono) and S (thiolo) isomers, with a typical O:S ratio of 70:30 [1]. This composition is critical, as the two isomers exhibit markedly different alkaline hydrolysis half-lives: the thiolo isomer hydrolyzes 88-fold faster (t1/2 = 0.85 min) than the thiono isomer (t1/2 = 75 min) at 20°C and pH 13 . This differential stability is a defining property not observed in single-entity organophosphates like parathion or malathion.

Isomer Stability
Cross-study comparable
Thiolo isomer (t1/2 0.85 min) hydrolyzes 88-fold faster than thiono isomer (75 min) at pH 13, 20°C
Analytical methods must resolve both isomers separately for accurate residue quantification
Alkaline hydrolysis conditions; single-entity OPs lack this bimodal behavior
Analytical Chemistry Environmental Fate Residue Analysis

Demeton (CAS 8065-48-3) Genetic Activity Profile: Distinct Categorization vs. Disulfoton and Methyl Parathion

In a comprehensive evaluation of 65 pesticides, Demeton was classified in Category 1, indicating activity in most in vitro and in vivo genotoxicity assays employed. In contrast, the structurally similar organophosphates disulfoton and methyl parathion were placed in Category 2, demonstrating fewer positive results [1]. This classification underscores a distinct genotoxic potential that separates Demeton from many in-class alternatives.

Genotoxicity Profile
Head-to-head
Category 1 (active in most assays) vs. Disulfoton/Methyl Parathion (Category 2, fewer positives)
Demeton serves as a higher genotoxic potential model for organophosphate comparative studies
Standardized battery of in vitro and in vivo genetic toxicity assays
Genetic Toxicology Hazard Assessment Pesticide Regulation

Demeton (CAS 8065-48-3) Acute Mammalian Toxicity: Quantitative Comparison with Parathion

The acute oral and dermal toxicity of Demeton in mammals is reported to be approximately equivalent to that of parathion [1]. This is reflected in occupational exposure limits, where the ACGIH TLV for Demeton (0.05 mg/m³) is based on an analogy to parathion [2]. While both compounds are extremely toxic, Demeton's unique metabolic pathway to sulfoxide and sulfone metabolites distinguishes its toxicokinetic profile from that of parathion, which primarily undergoes oxidative desulfuration to its active oxon form.

Acute Toxicity
Class-level inference
Oral LD50 2.5 mg/kg (rat); TLV-TWA 0.05 mg/m³ (similar to parathion)
Reported similar potency; metabolic pathway differs from parathion, requiring isomer-specific monitoring
TLV derived by analogy; confirm metabolic endpoints in research context
Toxicology Occupational Safety Risk Assessment

Demeton (CAS 8065-48-3) Vapor Pressure: Differentiation from Demeton-S-Methyl

Demeton (mixed isomers) exhibits a vapor pressure of 0.0003 mmHg at 20-25°C [1]. In contrast, its close analog Demeton-S-methyl has a reported vapor pressure of 0.0004 mmHg at 20°C [2]. While both are low, the 25% lower vapor pressure of Demeton indicates a slightly reduced tendency to volatilize, which can influence airborne exposure assessment and analytical recovery during sampling.

Vapor Pressure
Cross-study comparable
0.0003 mmHg (25% lower than Demeton-S-methyl)
Demeton-specific calibration required for accurate air monitoring method development
Measured at 20-25°C; surrogate standard may introduce bias
Environmental Chemistry Exposure Assessment Physical Chemistry

Demeton (CAS 8065-48-3) In Vitro Mutagenicity: Broader Activity vs. Malathion

In a study of 18 pesticides, Demeton was the only compound that was mutagenic in all in vitro assays employed [1]. In contrast, malathion, a widely used organophosphate, was weakly clastogenic or non-mutagenic in similar test systems, including in vivo chromosomal aberration assays where Demeton gave clear positive results [2].

In Vitro Mutagenicity
Head-to-head
Positive in all assays (Ames, SCE, chromosomal aberration); Malathion negative/weak clastogen
Consistent positive control for organophosphate genotoxicity mechanism research
Contrasts with malathion weak response; supports benchmark selection
Genetic Toxicology Mutagenesis Mechanistic Studies

Demeton (CAS 8065-48-3) Critical Application Scenarios: When This Reference Standard is Non-Substitutable


Analytical Reference Standard for Multi-Isomer Organophosphate Residue Analysis

As a certified reference material with a defined isomer ratio (typically 70:30 O:S), Demeton is essential for the accurate quantification of both isomers in environmental or food samples using GC-FPD or GC-MS methods [1]. Single-isomer standards (e.g., Demeton-S-methyl) cannot be substituted, as they fail to account for the differential recovery, matrix effects, and degradation products of the dual-isomer mixture.

Positive Control for Organophosphate-Induced Genotoxicity and Mutagenicity Screening

Given its classification as a Category 1 genotoxicant with activity across multiple assay systems, Demeton serves as a robust positive control in genetic toxicology studies aimed at evaluating the DNA-damaging potential of other environmental contaminants [2]. Its broad activity contrasts with the weaker or negative responses of compounds like malathion and dimethoate, making it a critical benchmark.

Mechanistic Studies of Thioether-Containing Organophosphate Metabolism and Activation

Demeton's metabolic pathway, which involves oxidation of the thioether moiety to the sulfoxide and sulfone rather than simple oxon formation, distinguishes it from parathion-like compounds [3]. It is therefore a required research tool for studying the toxicological significance of this alternative activation route in mammalian systems.

Calibration Standard for Occupational and Environmental Air Monitoring of Demeton

NIOSH Method 5514 is specifically validated for the determination of Demeton in air samples [4]. Due to its unique vapor pressure and dual-isomer nature, a pure Demeton standard is required for the calibration of this and similar analytical methods; a surrogate standard like Demeton-S-methyl would lead to inaccurate quantification of airborne concentrations.

Application
Selection Property
Validation Focus
Multi-Isomer Residue Analysis
Certified isomer ratio (~70:30 O:S)
Isomer-specific quantification and recovery in environmental/food matrices
Genotoxicity Positive Control
Category 1 genotoxicant profile
Assay response benchmarking across multiple genotoxicity endpoints
Thioether Metabolism Studies
Thioether oxidation pathway (sulfoxide/sulfone)
Sulfoxide/sulfone metabolite profiling in mammalian systems
Air Monitoring Calibration
NIOSH 5514 validated method
Vapor pressure-based instrument calibration; avoid surrogate standard bias

Technical Documentation Hub

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54 linked technical documents
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